![molecular formula C14H11NOS2 B7454051 (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone](/img/structure/B7454051.png)
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone
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Overview
Description
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone, also known as MBT-PEG3-O-CO-Ph, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been studied extensively for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been found to exhibit anticancer properties, with studies showing its ability to induce apoptosis in cancer cells. In materials science, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been used as a building block for the synthesis of various materials, including metal-organic frameworks and polymers. In catalysis, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction.
Mechanism of Action
The mechanism of action of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cancer cell growth and proliferation. Specifically, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit MMP activity, and reduce tumor growth in animal models. Additionally, studies have suggested that (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph in lab experiments is its versatility, as it can be used in various applications, including medicine, materials science, and catalysis. Additionally, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph in lab experiments is its potential toxicity, as studies have suggested that it may have cytotoxic effects on normal cells.
Future Directions
There are several future directions for the study of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph. One area of research is the development of more efficient synthesis methods for (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph, which could lead to increased production and lower costs. Additionally, further studies are needed to elucidate the mechanism of action of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph and its potential applications in various fields. Finally, more research is needed to evaluate the safety and toxicity of (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph, particularly in the context of its potential use in medicine.
Synthesis Methods
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminobenzothiazole with methylglyoxal, followed by the reaction with 2-mercaptothiophene. This intermediate product is then reacted with polyethylene glycol (PEG) and phenyl isocyanate to produce the final product, (2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanoneO-Ph.
properties
IUPAC Name |
(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS2/c1-15-10-5-2-3-6-12(10)18-14(15)9-11(16)13-7-4-8-17-13/h2-9H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZNSQGQKVUPF-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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